molecular formula C15H9BrCl2O B1147490 2,7-Dichlorofluorenyl Bromomethyl Ketone CAS No. 53221-22-0

2,7-Dichlorofluorenyl Bromomethyl Ketone

Cat. No.: B1147490
CAS No.: 53221-22-0
M. Wt: 356.0 g/mol
InChI Key: DIAHHKVTQMIQJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone typically involves the bromination of 2,7-dichlorofluorene followed by the introduction of a ketone group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorofluorenyl Bromomethyl Ketone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted fluorenyl derivatives.

    Oxidation: Formation of fluorenyl carboxylic acids.

    Reduction: Formation of fluorenyl alcohols.

Scientific Research Applications

2,7-Dichlorofluorenyl Bromomethyl Ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichlorofluorenyl Bromomethyl Ketone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic residues in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of antimalarial agents, where the compound targets specific enzymes in the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichlorofluorenyl Bromomethyl Ketone is unique due to the presence of both chlorine and bromomethyl ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the preparation of complex organic molecules .

Properties

CAS No.

53221-22-0

Molecular Formula

C15H9BrCl2O

Molecular Weight

356.0 g/mol

IUPAC Name

2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

InChI

InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2

InChI Key

DIAHHKVTQMIQJC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl

Synonyms

2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone;  Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; 

Origin of Product

United States

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